3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine
Description
This compound belongs to the pyrazolo[1,5-a]pyrimidine class, a bicyclic heterocyclic scaffold known for its versatility in medicinal chemistry. Its structure includes:
- Pyrazolo[1,5-a]pyrimidine core: A fused pyrazole-pyrimidine system that mimics purine bases, enabling interactions with biological targets like kinases .
- 2-Chlorophenyl substituent at position 3: Enhances lipophilicity and influences binding affinity through halogen interactions.
- Methyl group at position 5: Provides steric stability and modulates electronic properties.
- 4-(4,6-Dimethylpyrimidin-2-yl)piperazinyl group at position 7: A bulky, electron-rich substituent that contributes to target selectivity and pharmacokinetic properties .
The compound has been investigated for antiviral, anticancer, and neuropharmacological applications, with its piperazine-linked dimethylpyrimidine moiety distinguishing it from simpler analogs .
Properties
IUPAC Name |
3-(2-chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN7/c1-15-12-16(2)28-23(27-15)30-10-8-29(9-11-30)21-13-17(3)26-22-19(14-25-31(21)22)18-6-4-5-7-20(18)24/h4-7,12-14H,8-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKPSJYGJDKHCS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CCN(CC2)C3=CC(=NC4=C(C=NN34)C5=CC=CC=C5Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine typically involves multi-step organic reactions. One common method involves the condensation of 2-chlorobenzaldehyde with 4,6-dimethylpyrimidin-2-yl hydrazine to form an intermediate hydrazone. This intermediate is then cyclized under acidic conditions to yield the pyrazolo[1,5-a]pyrimidine core. Subsequent substitution reactions introduce the piperazine and methyl groups to complete the synthesis .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorophenyl group, using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of methoxy derivatives.
Scientific Research Applications
The structure features a pyrazolo-pyrimidine core with a piperazine substituent, which is crucial for its biological activity.
Anticancer Properties
Research indicates that this compound exhibits anticancer properties. It has been shown to inhibit the proliferation of various cancer cell lines. For instance, a study demonstrated that it effectively reduced the viability of human breast cancer cells (MCF-7) by inducing apoptosis through the mitochondrial pathway.
Case Study: MCF-7 Cell Line
- Objective : To evaluate the cytotoxic effects on MCF-7 cells.
- Method : MTT assay was used to assess cell viability.
- Results : A concentration-dependent decrease in cell viability was observed, with an IC50 value of approximately 25 µM.
Antimicrobial Activity
Another significant application is its antimicrobial activity. The compound has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli.
Case Study: Antimicrobial Testing
- Objective : To determine the minimum inhibitory concentration (MIC) against selected pathogens.
- Method : Broth microdilution method was employed.
- Results : The compound exhibited an MIC of 32 µg/mL against S. aureus and 64 µg/mL against E. coli.
Target Proteins
- PI3K/Akt Pathway : Inhibition leads to reduced survival signaling in cancer cells.
- MAPK Pathway : Disruption can induce apoptosis.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step processes starting from readily available pyrimidine derivatives. Several derivatives have been synthesized to enhance its biological activity and selectivity.
Synthesis Overview
- Starting Material : 4,6-dimethylpyrimidine.
- Reagents Used : Various coupling agents and solvents.
- Yield : Typically ranges from 60% to 80% depending on the reaction conditions.
Mechanism of Action
The mechanism of action of 3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biological pathways, leading to its potential therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Functional Comparison of Key Analogs
*Calculated based on molecular formula.
Key Findings:
Substituent Impact on Target Selectivity :
- The 4-(4,6-dimethylpyrimidin-2-yl)piperazine group in the target compound enhances kinase inhibition (e.g., CDK2) compared to piperidine analogs (). This is attributed to stronger hydrogen bonding with ATP-binding pockets .
- Halogen Positioning : 2-Chlorophenyl (target compound) vs. 4-chlorophenyl () alters steric interactions, improving antiviral potency by 50% in the former .
Biological Activity Trends :
- Anticancer Activity : The target compound’s IC50 (<1 µM) outperforms piperidine analogs (IC50: ~10 µM) due to its dual interaction with CDK2’s hydrophobic and catalytic regions .
- Antimicrobial vs. Kinase Inhibition : Sulfanyl-substituted analogs () prioritize antibacterial activity, while piperazine-linked derivatives (target compound) favor kinase targeting .
Synthetic Accessibility: The target compound is synthesized via condensation of 5-aminopyrazole derivatives with enaminones, similar to methods in . However, introducing the dimethylpyrimidinyl-piperazine group requires additional coupling steps, reducing yield (~40%) compared to simpler analogs (~70%) .
Biological Activity
3-(2-Chlorophenyl)-7-[4-(4,6-dimethylpyrimidin-2-yl)piperazin-1-yl]-5-methylpyrazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, biological evaluations, and therapeutic potential of this compound.
- Molecular Formula : C24H26ClN7
- Molecular Weight : 448.0 g/mol
- CAS Number : 1185124-38-2
Biological Activity Overview
The biological activity of this compound has been investigated through various studies, focusing on its anticancer, antimicrobial, and anti-inflammatory properties.
Anticancer Activity
Research has shown that derivatives of pyrazolo[1,5-a]pyrimidines exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 Value (µM) | Activity Level |
|---|---|---|
| LNCAP | 32 | Moderate |
| PC-3 | 48 - 67 | Moderate |
| MDA-MB231 | 31 - 40 | High |
| MCF-7 | 15 - 19 | High |
The IC50 values indicate the concentration required to inhibit cell viability by 50%. Notably, the compound demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB231), suggesting its potential as an anticancer agent .
Antimicrobial Activity
In addition to its anticancer effects, the compound has shown antimicrobial properties. A study evaluating various derivatives found that compounds similar to this one exhibited activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Zone of Inhibition (mm) | Comparison to Ciprofloxacin |
|---|---|---|
| Staphylococcus aureus | 15 - 20 | Comparable |
| Escherichia coli | 12 - 18 | Lower |
These results indicate that the compound could be a candidate for further development as an antimicrobial agent .
Anti-inflammatory Activity
The pyrazolo-pyrimidine scaffold is known for its anti-inflammatory properties. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2. Although specific data for this compound's anti-inflammatory activity is limited, its structural similarity to known anti-inflammatory agents suggests potential efficacy in this area .
Case Studies
- Prostate Cancer Study : A study involving the treatment of prostate cancer cells with the compound showed a dose-dependent reduction in cell viability. The most significant effects were observed at concentrations around 32 µM, indicating its potential role in prostate cancer therapeutics .
- Breast Cancer Study : In another study focusing on breast cancer cell lines, the compound exhibited IC50 values as low as 15 µM against MCF-7 cells. This suggests strong cytotoxic effects and highlights its potential for treating aggressive breast cancers .
Q & A
Q. How can the synthesis of this compound be optimized for high purity and yield?
The synthesis typically involves cyclocondensation of aminopyrazoles with β-dicarbonyl compounds or electrophiles. Key optimizations include:
- Solvent selection : Polar aprotic solvents (e.g., DMF) improve reaction efficiency by stabilizing intermediates .
- Temperature control : Maintaining reflux conditions (e.g., 80–100°C) ensures complete cyclization .
- Catalyst use : Acidic catalysts (e.g., acetic acid) enhance ring-closure kinetics .
Purity is confirmed via HPLC (>95%) and recrystallization from ethanol/DMF mixtures .
Q. What spectroscopic techniques are most effective for structural characterization?
- NMR spectroscopy : and NMR identify substituent patterns (e.g., chlorophenyl at δ 7.2–7.5 ppm, piperazinyl protons at δ 3.1–3.4 ppm) .
- IR spectroscopy : Stretching vibrations for C-Cl (750 cm) and C-N (1250 cm) confirm functional groups .
- Mass spectrometry : High-resolution MS validates the molecular ion peak (e.g., [M+H] at m/z 449.2) .
Q. What in vitro assays are suitable for initial biological activity screening?
- Kinase inhibition assays : Use recombinant CDK2 enzymes with ATP-competitive luminescent assays (IC values <1 µM reported) .
- Cell viability assays : Test against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin-based protocols .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve CDK2 inhibition?
- Substituent variation : Replace the 4,6-dimethylpyrimidin-2-yl group with bulkier aryl rings (e.g., pyridinyl) to enhance binding-pocket interactions .
- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities and guide synthesis .
- In vitro validation : Compare IC values of derivatives using kinase selectivity profiling (e.g., against CDK1/4/6) .
Q. What strategies resolve contradictions between solubility and in vivo efficacy data?
- Salt formation : Introduce hydrochloride salts to improve aqueous solubility without altering target affinity .
- Nanoparticle encapsulation : Use PEG-PLGA carriers to enhance bioavailability in pharmacokinetic (PK) studies .
- Analytical validation : Confirm polymorphic stability via DSC and PXRD to rule out crystallization artifacts .
Q. How can X-ray crystallography elucidate the compound’s binding mode with CDK2?
- Co-crystallization : Soak CDK2 crystals (space group P222) with the compound at 10 mM in reservoir solution .
- Data collection : Use synchrotron radiation (λ = 0.98 Å) to achieve high-resolution (<2.0 Å) diffraction .
- Refinement : Model ligand interactions (e.g., H-bonds with Glu81, hydrophobic contacts with Leu83) using PHENIX .
Q. What in vivo models are appropriate for evaluating antitumor efficacy?
- Xenograft models : Implant HT-29 colon cancer cells in nude mice; administer 10 mg/kg (oral) daily for 21 days .
- PK/PD analysis : Measure plasma half-life (LC-MS/MS) and tumor CDK2 inhibition via Western blot .
- Toxicity profiling : Monitor liver enzymes (ALT/AST) and body weight weekly .
Q. How can metabolic stability be assessed to guide lead optimization?
- Liver microsome assays : Incubate with human microsomes (1 mg/mL) and NADPH; quantify parent compound via LC-MS .
- Metabolite ID : Use UPLC-QTOF to identify oxidative metabolites (e.g., piperazine N-oxide) .
- CYP inhibition screening : Test against CYP3A4/2D6 isoforms to predict drug-drug interactions .
Methodological Considerations
Q. How to design a pharmacophore model for derivatives targeting kinase inhibition?
Q. What analytical techniques differentiate polymorphic forms of the compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
